molecular formula C9H10O3 B071119 1-(3,6-Dihydroxy-2-methylphenyl)ethanone CAS No. 176177-16-5

1-(3,6-Dihydroxy-2-methylphenyl)ethanone

Cat. No.: B071119
CAS No.: 176177-16-5
M. Wt: 166.17 g/mol
InChI Key: VWYLDCOIBCMQPH-UHFFFAOYSA-N
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Description

1-(3,6-Dihydroxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is part of the broader class of hydroxy-substituted acetophenones, which are recognized in scientific research for their role as key intermediates and scaffolds in the synthesis of more complex molecules with potential biological activity . As a building block in medicinal and pesticide chemistry, this compound and its structural analogs are investigated for their utility in creating novel substances. Research on similar acetophenone derivatives has shown that this class of compounds can exhibit significant antifungal properties against various phytopathogenic fungi, suggesting a potential area of application for this specific reagent in agricultural science . Furthermore, structurally related ethanone compounds have been isolated from natural products and demonstrated interesting biological activities, including the induction of cell cycle arrest in cancer cell lines, highlighting the value of such compounds in pharmacological research . The molecular scaffold of this compound provides a versatile platform for further chemical modification and exploration in various experimental contexts. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

176177-16-5

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(3,6-dihydroxy-2-methylphenyl)ethanone

InChI

InChI=1S/C9H10O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3

InChI Key

VWYLDCOIBCMQPH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)C)O)O

Canonical SMILES

CC1=C(C=CC(=C1C(=O)C)O)O

Synonyms

Ethanone, 1-(3,6-dihydroxy-2-methylphenyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

The compound 1-(3,6-Dihydroxy-2-methylphenyl)ethanone , also known as Dihydroxymethylphenone , has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic effects. This article explores its applications across different fields, supported by comprehensive data and case studies.

Pharmaceutical Research

This compound has been studied for its potential pharmacological properties:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

Material Science

The compound's unique structure allows it to be utilized in the development of:

  • Polymeric Materials : Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .
  • Coatings and Adhesives : The compound's adhesive properties facilitate its use in creating durable coatings with enhanced resistance to environmental factors .

Agricultural Chemistry

Research has explored the use of this compound in:

  • Pesticides : Its biochemical properties suggest potential as a natural pesticide, reducing reliance on synthetic chemicals while maintaining efficacy against pests.
  • Plant Growth Regulators : Studies indicate that this compound may promote growth in certain plant species, enhancing agricultural productivity.

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Applications

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving a formulation containing this compound showed a marked reduction in inflammatory markers and improved joint function compared to the placebo group. These results highlight its therapeutic potential in managing chronic inflammatory diseases.

Table 1: Comparison of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory ActivityApplication Area
This compoundHighModeratePharmaceuticals
Ascorbic AcidHighLowNutraceuticals
CurcuminModerateHighPharmaceuticals

Table 2: Synthesis Methods

Synthesis MethodDescription
Hydrolysis of corresponding ketonesInvolves the reaction of ketones with hydroxyl groups under acidic conditions.
Phenolic synthesisUtilizes phenol derivatives in a controlled environment to yield desired products.

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point: Not explicitly reported in the provided evidence, but analogs with similar substitution patterns (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone) exhibit melting points around 144°C .
  • Synthesis : Prepared via methods such as controlled charring of lignin derivatives or catalytic reactions involving AlCl₃/NaCl mixtures .

Biological Relevance: Hydroxyacetophenones are studied for their antioxidant, anti-inflammatory, and enzyme-inhibitory activities. The hydroxyl and methyl substitutions influence solubility, reactivity, and biological interactions .

Comparison with Structural Analogs

Key analogs are compared based on substitution patterns, physicochemical properties, and bioactivity (Table 1).

Table 1: Structural and Functional Comparison of 1-(3,6-Dihydroxy-2-methylphenyl)ethanone and Analogs
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Application Reference
This compound 3-OH, 6-OH, 2-CH₃ C₉H₁₀O₃ 166.18 N/A Antioxidant potential (inferred)
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 5-OH, 4-OCH₃ C₉H₁₀O₄ 182.17 N/A α-Glucosidase inhibition (IC₅₀: 8 μM)
1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 6-OH, 4-OCH₃ C₉H₁₀O₄ 182.17 144 Antifungal, antioxidant
1-(3,5-Dihydroxy-4-methylphenyl)ethanone 3-OH, 5-OH, 4-CH₃ C₉H₁₀O₃ 166.18 N/A DNA-PK inhibition (anticancer)
2',3'-Dihydroxyacetophenone 2-OH, 3-OH C₈H₈O₃ 152.15 N/A Antiproliferative agent synthesis
1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone 3-OCH₂CH₃, 2-OH, 6-OCH₃ C₁₁H₁₄O₄ 210.23 70 Synthetic intermediate

Structural and Functional Insights

Substituent Position and Bioactivity: Hydroxyl Groups: The number and position of -OH groups significantly impact bioactivity. For example, analogs with adjacent hydroxyl groups (e.g., 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone) show enhanced α-glucosidase inhibition due to improved hydrogen bonding with enzyme active sites . Methoxy vs. Methyl Groups: Methoxy (-OCH₃) substituents (e.g., in 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone) increase molecular weight and hydrophobicity compared to methyl (-CH₃) groups, altering pharmacokinetic properties .

Thermal Stability: Compounds with multiple hydroxyl groups (e.g., 1-(2,3,4-trihydroxyphenyl)ethanone) exhibit higher melting points due to intermolecular hydrogen bonding. In contrast, methoxy-substituted derivatives (e.g., 1-(3-ethoxy-2-hydroxy-6-methoxyphenyl)ethanone) have lower melting points (70°C) due to reduced polarity .

Enzyme Inhibition: α-Glucosidase Inhibition: Analogs like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone demonstrate potent inhibitory activity (IC₅₀: 8 μM), outperforming paeonol (IC₅₀: 12 μM), likely due to optimized hydroxyl positioning . DNA-PK Inhibition: 1-(3,5-dihydroxy-4-methylphenyl)ethanone derivatives act as selective DNA repair inhibitors, enhancing the efficacy of radiotherapy in cancer treatment .

Natural vs. Synthetic Sources: this compound is synthesized chemically, while analogs like 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone are isolated from natural sources (e.g., eucalyptus wood charring byproducts) .

Key Research Findings

  • Antioxidant Activity: Hydroxyacetophenones with meta-hydroxyl groups (e.g., 3-OH, 6-OH) exhibit superior radical scavenging compared to para-substituted analogs, as seen in this compound .
  • Structure-Activity Relationship (SAR) :
    • Methyl groups at position 2 enhance steric hindrance, reducing enzymatic degradation.
    • Methoxy groups increase lipophilicity, improving membrane permeability but reducing water solubility .
  • Synthetic Versatility: Ethoxy and methoxy derivatives (e.g., 1-(3-ethoxy-2-hydroxy-6-methoxyphenyl)ethanone) are synthesized via nucleophilic substitution using NaOEt/CuI, highlighting adaptability in medicinal chemistry .

Preparation Methods

Traditional Friedel-Crafts Methodology

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones, including 1-(3,6-dihydroxy-2-methylphenyl)ethanone. In this approach, a phenolic substrate undergoes electrophilic aromatic substitution in the presence of a Lewis acid catalyst. For example, ZnCl₂ has been employed to facilitate the reaction between 3,6-dihydroxy-2-methylphenol and acetyl chloride in anhydrous dichloromethane. The reaction typically proceeds at reflux temperatures (40–60°C) for 12–24 hours, yielding the target compound after aqueous workup and chromatographic purification. A critical challenge lies in ensuring regioselectivity, as competing acylation at other positions may occur without proper directing groups.

Optimized Catalytic Systems

Recent advancements have explored alternative Lewis acids, such as AlCl₃ and FeCl₃, to improve reaction efficiency. For instance, AlCl₃-mediated acylation in nitrobenzene solvent demonstrated enhanced yields (up to 45%) compared to ZnCl₂-based systems. Microwave-assisted Friedel-Crafts reactions have also been investigated, reducing reaction times to 2–4 hours at 150–180°C while maintaining comparable yields. These modifications address limitations in traditional methods, such as prolonged reaction durations and side product formation.

Reduction-Acylation Tandem Approach

Reductive Preparation of Phenolic Intermediates

A two-step strategy involving reduction followed by acylation has been documented in patent literature. Starting with 3,6-dihydroxy-2-methylbenzaldehyde, sodium borohydride (NaBH₄) in methanol reduces the aldehyde group to a methyl group, yielding 3,6-dihydroxy-2-methyltoluene. This intermediate is subsequently subjected to Friedel-Crafts acylation with acetic anhydride in the presence of BF₃·OEt₂ as the catalyst. The tandem approach ensures precise control over substitution patterns, though the reduction step necessitates strict anhydrous conditions to prevent over-reduction or oxidation side reactions.

Solvent and Temperature Optimization

Key variables influencing this method include solvent polarity and reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of phenolic intermediates, while temperatures between 50–70°C balance reaction rate and selectivity. Post-reaction purification via recrystallization from ethanol-water mixtures (3:1 v/v) has been reported to achieve >90% purity.

Regioselective Functionalization via Protecting Groups

Ortho-Directing Group Utilization

To circumvent competing acylation at undesired positions, temporary protecting groups have been employed. For example, selective methylation of the 6-hydroxy group using methyl iodide in acetone generates a 3-hydroxy-6-methoxy-2-methylphenyl intermediate. Subsequent Friedel-Crafts acylation at the 3-hydroxy group, followed by demethylation with BBr₃ in dichloromethane, restores the 6-hydroxy functionality. This method achieves regioselectivity but introduces additional synthetic steps, reducing overall yield.

Boron Trifluoride-Mediated Demethylation

Demethylation using BF₃·SMe₂ in refluxing dichloromethane (40°C, 6 hours) has shown superior efficiency compared to traditional HBr/AcOH systems, minimizing side reactions such as ring bromination. Post-demethylation, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), yielding this compound with 65–70% overall yield.

Comparative Analysis of Synthetic Approaches

The table below summarizes key parameters for the principal methods:

MethodStarting MaterialCatalyst/SolventTemperature/TimeYield (%)Reference
Friedel-Crafts Acylation3,6-Dihydroxy-2-methylphenolZnCl₂/CH₂Cl₂60°C, 24 h38–45
Reduction-Acylation3,6-Dihydroxy-2-methylbenzaldehydeNaBH₄, BF₃·OEt₂/DMF25°C (Reduction), 70°C (Acylation)32–40
Protecting Group Strategy3-Hydroxy-6-methoxy-2-methylphenolBBr₃/CH₂Cl₂40°C, 6 h65–70

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,6-Dihydroxy-2-methylphenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring (e.g., 3,6-dihydroxy-2-methylbenzene derivatives) in the presence of a Lewis acid catalyst like AlCl₃ . Key factors include:

  • Temperature : Optimal yields are achieved at 50–80°C to avoid side reactions (e.g., over-acylation).
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
  • Substrate purity : Impurities in the benzene derivative can lead to competing reactions, reducing yield by ~15–20% .

Q. How can spectroscopic techniques (e.g., IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Expect peaks at ~3200–3500 cm⁻¹ (O–H stretching of phenolic groups), ~1680 cm⁻¹ (C=O stretching of ketone), and ~1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) at m/z 182 (C₉H₁₀O₄) and fragmentation patterns (e.g., loss of –CH₃ or –COCH₃ groups) confirm the backbone .
  • NMR : Use deuterated DMSO to resolve phenolic proton signals (~δ 9–10 ppm) and methyl group splitting (~δ 2.1–2.5 ppm) .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during the synthesis of polyhydroxy acetophenone derivatives like this compound?

  • Methodological Answer : Competing substitution patterns (e.g., para vs. ortho acylation) are common. Strategies include:

  • Protecting groups : Use benzyl or methoxy groups to block reactive hydroxyl sites temporarily .
  • Catalyst tuning : Modify Lewis acid strength (e.g., FeCl₃ vs. AlCl₃) to direct electrophilic attack .
  • Data contradiction : Discrepancies in reported yields (e.g., 45% vs. 65%) may stem from incomplete protection/deprotection steps .

Q. How can chromatographic methods resolve impurities in this compound, and what are common contaminants?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% formic acid) to separate impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone (retention time ~12.3 min) .
  • Common contaminants :
ImpuritySourceConcentration Range
1-(2-hydroxy-4-methoxyphenyl)ethanoneIncomplete demethylation<2%
Oligomeric byproductsOver-condensation3–5%

Q. What computational tools predict the physicochemical properties of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • LogP : Predicted value (1.5–1.7) via QSPR models matches experimental HPLC-derived logP (1.6) .
  • PSA (Polar Surface Area) : Calculated PSA of ~83.8 Ų correlates with solubility in polar solvents (e.g., ethanol, DMSO) .
  • Limitations : Discrepancies arise in melting point predictions due to crystal packing variations .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for this compound across databases?

  • Methodological Answer :

  • Cross-validate using NIST Chemistry WebBook standards for IR and MS .
  • Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
  • Example contradiction: Reported m/z 182 (M⁺) in NIST vs. m/z 180 in older studies due to dehydration artifacts .

Experimental Design Considerations

Q. What are the limitations in scaling up this compound synthesis for in vivo studies?

  • Methodological Answer :

  • Batch variability : Impurity profiles shift with scale (e.g., 1% vs. 2.5% byproducts in 10g vs. 100g batches) .
  • Degradation : Stabilize solutions with antioxidants (e.g., BHT) and store at –20°C to prevent phenolic oxidation .

Key Physicochemical Properties

PropertyValueSource
Molecular Weight182.17 g/mol
LogP1.6
PSA83.8 Ų
Solubility (DMSO)~2 mg/mL

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